molecular formula C4H7NaO3 B13444447 sodium;4-hydroxy(1,2,3,4-13C4)butanoate

sodium;4-hydroxy(1,2,3,4-13C4)butanoate

Cat. No.: B13444447
M. Wt: 130.057 g/mol
InChI Key: XYGBKMMCQDZQOZ-UJNKEPEOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;4-hydroxy(1,2,3,4-13C4)butanoate, also known as sodium butyrate-13C4, is a labeled form of sodium butyrate. Sodium butyrate is the sodium salt of butyric acid, a short-chain fatty acid. The compound is often used in scientific research due to its various effects on cultured mammalian cells, including inhibition of proliferation, induction of differentiation, and modulation of gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;4-hydroxy(1,2,3,4-13C4)butanoate can be synthesized by reacting butyric acid-13C4 with sodium hydroxide. The reaction typically occurs in an aqueous solution, where butyric acid-13C4 is neutralized by sodium hydroxide to form sodium butyrate-13C4 .

Industrial Production Methods

Industrial production of sodium butyrate-13C4 involves the isotopic labeling of butyric acid with carbon-13, followed by neutralization with sodium hydroxide. The process ensures high purity and isotopic enrichment, making it suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-hydroxy(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium;4-hydroxy(1,2,3,4-13C4)butanoate is widely used in scientific research, including:

Mechanism of Action

Sodium;4-hydroxy(1,2,3,4-13C4)butanoate exerts its effects by inhibiting histone deacetylases, leading to increased acetylation of histones. This results in changes in chromatin structure and modulation of gene expression. The compound targets various molecular pathways involved in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;4-hydroxy(1,2,3,4-13C4)butanoate is unique due to its isotopic labeling with carbon-13, making it particularly useful in metabolic studies and tracing experiments. This labeling allows for precise tracking of the compound’s metabolic fate in biological systems .

Properties

Molecular Formula

C4H7NaO3

Molecular Weight

130.057 g/mol

IUPAC Name

sodium;4-hydroxy(1,2,3,4-13C4)butanoate

InChI

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1+1,2+1,3+1,4+1;

InChI Key

XYGBKMMCQDZQOZ-UJNKEPEOSA-M

Isomeric SMILES

[13CH2]([13CH2][13C](=O)[O-])[13CH2]O.[Na+]

Canonical SMILES

C(CC(=O)[O-])CO.[Na+]

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.